L-alpha-Aminosäuren
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

Struktur | Chemischer Name | CAS | MF |
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1-Pentanaminium,5-amino-5-carboxy-N,N,N-trimethyl-, (5S)- | 19253-88-4 | C9H21N2O2 |
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Butanoic acid,2-amino-4-[(R)-methylsulfinyl]-, (2S)-rel- | 121249-48-7 | C5H11NO3S |
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Pyochelin | 79236-62-7 | C14H16N2O3S2 |
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2(5H)-Isoxazolepropanoicacid, a-amino-5-oxo-, (aS)- | 59476-61-8 | C6H8N2O4 |
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O-Acetyl-L-serine | 5147-00-2 | C5H9NO4 |
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(2S)-2-amino-5-hydroxypentanoic acid | 6152-89-2 | C5H11NO3 |
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4-Thiazolidinecarboxylicacid, 2-[(4R)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolyl]-3-methyl-, (2R,4R)- | 69772-54-9 | C14H16N2O3S2 |
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Quisqualic acid | 52809-07-1 | C5H7N3O5 |
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(2S,3S)-2,3-diaminobutanoic acid | 80999-51-5 | C4H10N2O2 |
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4,5,6,7-Tetrahydro-1H-imidazol4,5-cpyridine-6-carboxylic Acid | 59981-63-4 | C7H9N3O2 |
Verwandte Literatur
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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